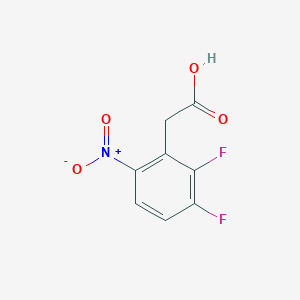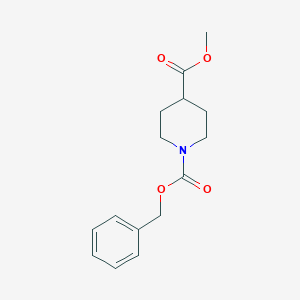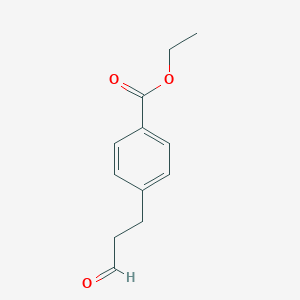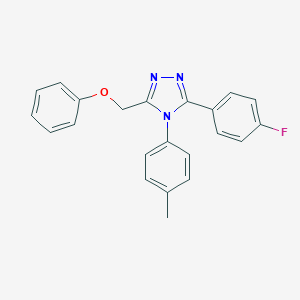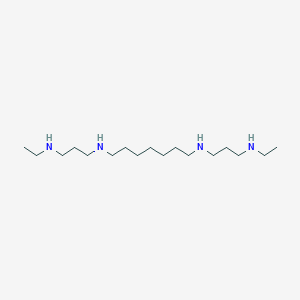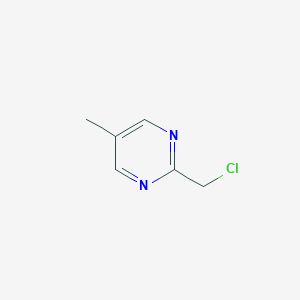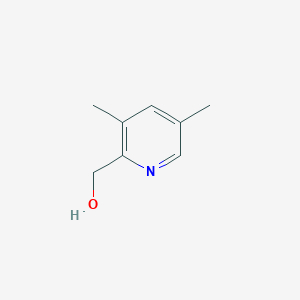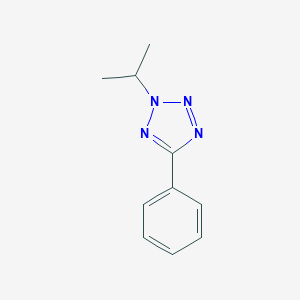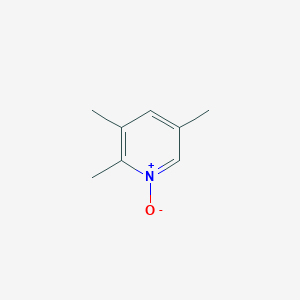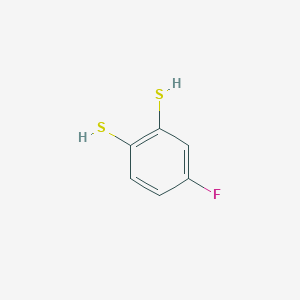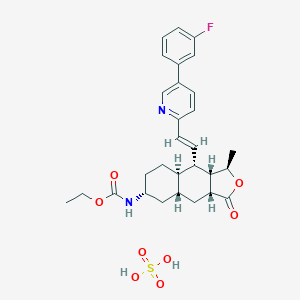
3,4-Dihydroxynaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxynaphthalene-2-carboxylic acid (DHNA) is a naturally occurring compound found in various plants and fungi. It is a derivative of naphthalene and has been studied extensively for its potential applications in the field of medicine and biology.
作用機序
3,4-Dihydroxynaphthalene-2-carboxylic acid exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. 3,4-Dihydroxynaphthalene-2-carboxylic acid has been found to inhibit the production of ROS, which can cause oxidative damage to cells and DNA. It also activates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects
3,4-Dihydroxynaphthalene-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutathione, a potent antioxidant, and reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 3,4-Dihydroxynaphthalene-2-carboxylic acid has also been found to increase the expression of various genes involved in cell growth and survival, including Bcl-2 and cyclin D1.
実験室実験の利点と制限
3,4-Dihydroxynaphthalene-2-carboxylic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its instability in solution and its potential to oxidize over time.
将来の方向性
There are several future directions for the research on 3,4-Dihydroxynaphthalene-2-carboxylic acid. One potential direction is to investigate its potential use as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the underlying mechanisms of 3,4-Dihydroxynaphthalene-2-carboxylic acid's effects and to optimize its synthesis and stability.
Conclusion
3,4-Dihydroxynaphthalene-2-carboxylic acid is a naturally occurring compound with potential applications in the field of medicine and biology. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties and has been studied extensively for its potential therapeutic uses. Further research is needed to fully understand its mechanisms of action and to optimize its synthesis and stability.
合成法
3,4-Dihydroxynaphthalene-2-carboxylic acid can be synthesized through various methods, including the oxidation of 2-amino-3-hydroxynaphthalene, the reduction of 3,4-dihydroxy-2-nitronaphthalene, and the condensation of 2-naphthol and glyoxylic acid. The most commonly used method is the oxidation of 2-amino-3-hydroxynaphthalene, which involves the use of potassium permanganate or hydrogen peroxide as oxidizing agents.
科学的研究の応用
3,4-Dihydroxynaphthalene-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine and biology. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 3,4-Dihydroxynaphthalene-2-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
135203-71-3 |
|---|---|
製品名 |
3,4-Dihydroxynaphthalene-2-carboxylic acid |
分子式 |
C11H8O4 |
分子量 |
204.18 g/mol |
IUPAC名 |
3,4-dihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,12-13H,(H,14,15) |
InChIキー |
BMHCSEJDJONPSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2O)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2O)O)C(=O)O |
同義語 |
2-Naphthalenecarboxylic acid, 3,4-dihydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



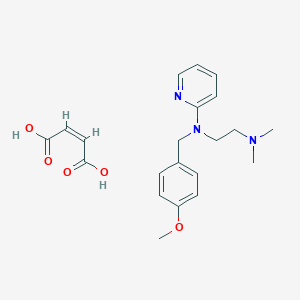
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)
